Cas no 532969-55-4 (N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide)

N-[2-(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted indole moiety via an ethyl spacer. The structure incorporates a 2-chloro-6-fluorobenzylthio group at the 3-position of the indole ring, enhancing its potential for selective binding interactions. This compound is of interest in medicinal chemistry due to its modular design, which allows for targeted modifications to optimize pharmacokinetic and pharmacodynamic properties. Its well-defined molecular architecture makes it a valuable intermediate for the development of biologically active molecules, particularly in the exploration of enzyme inhibitors or receptor modulators. The presence of halogen and sulfur functionalities further contributes to its reactivity and potential applications in drug discovery.
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide structure
532969-55-4 structure
Product name:N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
CAS No:532969-55-4
MF:C24H20ClFN2OS
MW:438.944807052612
CID:5748552
PubChem ID:4674980

N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide
    • Benzamide, N-[2-[3-[[(2-chloro-6-fluorophenyl)methyl]thio]-1H-indol-1-yl]ethyl]-
    • F0554-0011
    • 532969-55-4
    • Oprea1_670114
    • N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
    • N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
    • AKOS024582798
    • Inchi: 1S/C24H20ClFN2OS/c25-20-10-6-11-21(26)19(20)16-30-23-15-28(22-12-5-4-9-18(22)23)14-13-27-24(29)17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,27,29)
    • InChI Key: HUUGUWJMFMCKNU-UHFFFAOYSA-N
    • SMILES: C(NCCN1C2=C(C=CC=C2)C(SCC2=C(F)C=CC=C2Cl)=C1)(=O)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 438.0968903g/mol
  • Monoisotopic Mass: 438.0968903g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 59.3Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • Boiling Point: 664.0±55.0 °C(Predicted)
  • pka: 14.54±0.46(Predicted)

N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0554-0011-4mg
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-55-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0554-0011-5mg
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-55-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0554-0011-10mg
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-55-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0554-0011-50mg
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-55-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0554-0011-20mg
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-55-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0554-0011-30mg
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-55-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0554-0011-10μmol
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-55-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0554-0011-20μmol
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-55-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0554-0011-2mg
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-55-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0554-0011-15mg
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-55-4 90%+
15mg
$89.0 2023-05-17

Additional information on N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide: A Comprehensive Overview

The compound CAS No 532969-55-4, also known as N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.

The molecular structure of this compound is characterized by a benzamide group attached to an indole ring system. The indole moiety is further substituted with a sulfanyl group linked to a 2-chloro-6-fluorophenyl group. This intricate arrangement of functional groups contributes to its distinct chemical properties and biological interactions. The presence of the benzamide group, in particular, is known to enhance bioavailability and stability, making it a favorable candidate for drug development.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step strategies. Researchers have employed various coupling reactions and protecting group chemistries to achieve high yields and purity. These methods have been optimized based on the principles of green chemistry, ensuring minimal environmental impact while maintaining scalability for potential large-scale production.

From a biological standpoint, this compound has demonstrated remarkable activity in preclinical studies. It has shown potent inhibitory effects against key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, studies have indicated its ability to modulate cellular signaling pathways associated with neurodegenerative diseases, further underscoring its therapeutic potential.

The application of computational chemistry tools has played a pivotal role in understanding the molecular mechanisms underlying its biological activity. Molecular docking studies have revealed that the compound exhibits strong binding affinity to specific protein targets, which is critical for its pharmacological effects. Furthermore, pharmacokinetic modeling has provided insights into its absorption, distribution, metabolism, and excretion profiles, which are essential for drug design and optimization.

Looking ahead, the development of this compound holds immense promise for addressing unmet medical needs. Its unique combination of chemical stability and biological activity positions it as a strong candidate for further clinical exploration. Ongoing research is focused on refining its pharmacokinetic properties and evaluating its safety profile in preclinical models.

In conclusion, CAS No 532969-55-4 represents a significant advancement in the field of medicinal chemistry. Its innovative structure, coupled with cutting-edge synthetic methodologies and promising biological activity, makes it a compelling subject for continued research and development.

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